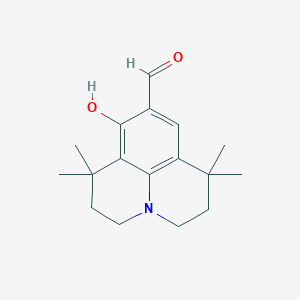

8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-16(2)5-7-18-8-6-17(3,4)13-14(18)12(16)9-11(10-19)15(13)20/h9-10,20H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVWJSQPIHQKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=C(C(=CC1=C32)C=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353165 | |

| Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115662-09-4 | |

| Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde

Introduction

8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde (CAS No. 115662-09-4) is a heterocyclic aromatic organic compound valued as a key intermediate in the synthesis of fluorescent dyes and probes.[1] Its rigid, electron-rich julolidine core makes it an excellent building block for developing high-performance optical materials for applications in biological imaging and materials science.[1][2]

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic ring, in this case, the 8-hydroxy-1,1,7,7-tetramethyljulolidine precursor, using a Vilsmeier reagent generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride or phosphorus trichloride).[5][6][7] This guide provides a detailed protocol for its synthesis, presents key quantitative data, and illustrates the underlying chemical processes.

Overall Synthesis Reaction

The synthesis proceeds via an electrophilic aromatic substitution where the 8-hydroxy-1,1,7,7-tetramethyljulolidine is formylated at the 9-position, which is activated by the hydroxyl group and the fused ring system's nitrogen atom.

Caption: Overall reaction scheme for the formylation of the julolidine precursor.

Experimental Protocol

This protocol is based on established Vilsmeier-Haack formylation procedures for julolidine derivatives.[5][6]

Materials and Reagents:

-

8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[5]

-

Ethyl acetate

-

Hexane

-

Water (deionized)

-

Silica gel (for column chromatography)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., argon), cool N,N-dimethylformamide (DMF) to 0-4 °C using an ice bath.[5][6] To this stirred solution, slowly add phosphorus oxychloride (or phosphorus trichloride) dropwise, maintaining the low temperature.[5][6] The mixture will form the electrophilic chloromethyleneiminium salt, known as the Vilsmeier reagent.[7]

-

Addition of Julolidine Precursor: Dissolve the starting material, 8-hydroxy-1,1,7,7-tetramethyljulolidine, in a minimum amount of DMF. Slowly add this solution dropwise to the cold, stirred Vilsmeier reagent.[5][6]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3 hours.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5] Some procedures may involve heating to accelerate the reaction.[6][8]

-

Workup and Neutralization: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice or cold water.[6][8] Neutralize the acidic solution by slowly adding a base, such as an ammonium hydroxide solution, until the mixture is alkaline.[5] This step will precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.[5] Perform the extraction multiple times to ensure complete recovery. Combine the organic layers.

-

Washing: Wash the combined organic phase several times with water to remove any remaining DMF and inorganic salts.[5]

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the resulting residue by column chromatography on silica gel.[5] A common eluent system for this purification is 10% ethyl acetate in hexane.[5]

-

Final Product: Collect the fractions containing the pure product and evaporate the solvent to afford this compound as a crystalline solid.

Quantitative Data

The following table summarizes the quantitative aspects of a typical synthesis, adapted from reported procedures.[5]

| Parameter | Starting Material | Reagent | Product |

| Compound Name | 8-Hydroxy-1,1,7,7-tetramethyljulolidine | Phosphorus Trichloride | This compound |

| Molecular Formula | C₁₆H₂₃NO | PCl₃ | C₁₇H₂₃NO₂ |

| Molecular Weight | 245.36 g/mol | 137.33 g/mol | 273.37 g/mol |

| Amount (grams) | 2.0 g | 2.2 mL (3.02 g) | 1.8 g (Theoretical: 2.23 g) |

| Amount (moles) | 8.15 mmol | 22.0 mmol | 6.58 mmol |

| Molar Ratio | 1 | ~2.7 | - |

| Reported Yield | - | - | ~80%[5] |

| Appearance | - | - | White to brown crystalline powder |

| Melting Point | - | - | 73.0 - 77.0 °C |

Visualizations

Experimental Workflow

The following diagram outlines the logical steps of the synthesis protocol from start to finish.

Caption: Step-by-step workflow for the synthesis and purification process.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack and subsequent hydrolysis.

Caption: The mechanism of the Vilsmeier-Haack formylation reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. 9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine | 115662-09-4 [chemicalbook.com]

- 6. 8-HYDROXYJULOLIDINE-9-ALDEHYDE | 63149-33-7 [chemicalbook.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Photophysical Properties of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde is a versatile heterocyclic compound renowned for its significant fluorescence properties. Its rigid, fused-ring structure minimizes non-radiative decay pathways, making it a valuable building block in the development of fluorescent probes and dyes. This technical guide provides a comprehensive overview of the core photophysical properties, experimental protocols for characterization, and key applications of this compound. While specific quantitative photophysical data for the title compound is not extensively available in the public domain, this guide presents a framework for its characterization based on the known properties of related julolidine derivatives and general spectroscopic principles. The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT), a key process governing the fluorescence of many hydroxy-substituted aromatic compounds, is also discussed in the context of this molecule.

Introduction

This compound, a derivative of the julolidine core, possesses a unique combination of a strong electron-donating amino group and an electron-withdrawing aldehyde group, ortho to a hydroxyl group. This specific arrangement of functional groups suggests the potential for interesting photophysical behaviors, including large Stokes shifts and sensitivity to the local environment. These characteristics make it an attractive candidate for the design of fluorescent sensors for ions and biomolecules, as well as for incorporation into advanced materials such as organic light-emitting diodes (OLEDs).[1] This guide will delve into the fundamental aspects of its photophysical properties and provide the necessary protocols for its experimental investigation.

Photophysical Properties

The photophysical properties of a fluorophore are dictated by its electronic structure and how it interacts with its environment. Key parameters include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Absorption and Emission Spectra

The absorption of ultraviolet or visible light by this compound promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). The subsequent return to the ground state can occur via the emission of a photon, a process known as fluorescence. The wavelengths of maximum absorption (λₐₑₛ) and emission (λₑₘ) are crucial characteristics.

Due to the presence of both an electron-donating group (the julolidine nitrogen) and an electron-withdrawing group (the aldehyde), this molecule is expected to exhibit solvatochromism, where the absorption and emission maxima shift with the polarity of the solvent. In polar solvents, the excited state is typically more stabilized than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.

Table 1: Representative Photophysical Data of a Julolidine Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λₐₑₛ, nm) | Emission Max (λₑₘ, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φբ) | Lifetime (τ, ns) |

| n-Hexane | 1.88 | 410 | 480 | 3800 | 0.65 | 3.5 |

| Toluene | 2.38 | 425 | 505 | 4100 | 0.55 | 3.2 |

| Dichloromethane | 8.93 | 435 | 525 | 4250 | 0.40 | 2.8 |

| Acetonitrile | 37.5 | 440 | 540 | 4300 | 0.30 | 2.5 |

| Methanol | 32.7 | 445 | 550 | 4400 | 0.25 | 2.2 |

| Water | 80.1 | 450 | 565 | 4500 | 0.10 | 1.8 |

Note: The data in this table is representative of a typical julolidine-based dye and is for illustrative purposes. Specific experimental values for this compound are required for accurate characterization.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φբ) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are intrinsic properties of the fluorophore but can be influenced by the environment.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Vilsmeier-Haack reaction, which is a formylation reaction.[2]

Materials:

-

8-Hydroxy-1,1,7,7-tetramethyljulolidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Cool a solution of DMF in DCM to 0 °C in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF solution while stirring. This forms the Vilsmeier reagent.

-

Add a solution of 8-Hydroxy-1,1,7,7-tetramethyljulolidine in DCM dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Measurement of Photophysical Properties

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (Fluorescence Spectrophotometer)

-

Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Procedure for Absorption and Emission Spectra:

-

Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade).

-

Prepare a series of dilutions from the stock solution. The concentration should be optimized to have an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

Record the absorption spectrum using the UV-Vis spectrophotometer against a solvent blank.

-

Using the fluorometer, excite the sample at its absorption maximum (λₐₑₛ).

-

Record the emission spectrum, scanning a wavelength range from the excitation wavelength to the near-infrared.

Procedure for Quantum Yield Determination (Relative Method):

-

Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample.

-

Prepare solutions of the standard and the sample with absorbance values below 0.1 at the excitation wavelength.

-

Measure the absorption and emission spectra of both the standard and the sample.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both.

-

The quantum yield of the sample (Φբ,ₛₐₘ) can be calculated using the following equation:

Φբ,ₛₐₘ = Φբ,ₛₜₐ * (Iₛₐₘ / Iₛₜₐ) * (Aₛₜₐ / Aₛₐₘ) * (nₛₐₘ² / nₛₜₐ²)

where:

-

Φբ,ₛₜₐ is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Caption: Workflow for relative fluorescence quantum yield determination.

Excited State Intramolecular Proton Transfer (ESIPT)

The presence of a hydroxyl group ortho to a carbonyl group in an aromatic system creates the potential for Excited State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity of the hydroxyl proton increases, and the basicity of the carbonyl oxygen increases, facilitating the transfer of the proton. This process leads to the formation of a transient keto-tautomer, which is electronically distinct from the initial enol form. The keto-tautomer then fluoresces at a longer wavelength (a larger Stokes shift) before relaxing back to the enol ground state. This dual emission or large Stokes shift is a hallmark of ESIPT.

Caption: Simplified Jablonski diagram illustrating the ESIPT process.

Applications

The unique photophysical properties of this compound make it a valuable component in the development of chemosensors. For example, it has been used as a precursor in the synthesis of a Schiff base receptor for the selective detection of Al³⁺ ions.[3] The binding of Al³⁺ to the receptor restricts the C=N isomerization and inhibits the ESIPT process, leading to a significant enhancement in fluorescence intensity, allowing for the ratiometric detection of the analyte.

Caption: Logical diagram of the Al³⁺ sensing mechanism.

Conclusion

This compound is a fluorophore with significant potential in the fields of chemical sensing and materials science. Its rigid structure and the presence of functional groups capable of undergoing ESIPT suggest complex and useful photophysical behavior. This guide has provided a foundational understanding of its properties and the experimental methodologies required for its characterization. Further research to quantify its photophysical parameters in a range of environments is warranted and will undoubtedly expand its applications.

References

An In-depth Technical Guide to 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde

CAS Number: 115662-09-4

This technical guide provides a comprehensive overview of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde, a fluorescent heterocyclic compound with significant applications in research and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential biological mechanisms of action.

Chemical and Physical Properties

This compound is a solid, crystalline powder with a color ranging from white to green to brown. It is known for its strong fluorescence, which makes it a valuable component in the development of fluorescent dyes, pigments, and advanced optical materials like organic light-emitting diodes (OLEDs).[1] Its unique julolidine structure, featuring multiple methyl groups, enhances its stability and solubility in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 115662-09-4 | |

| Molecular Formula | C₁₇H₂₃NO₂ | [2] |

| Molecular Weight | 273.37 g/mol | [2] |

| Appearance | White to Green to Brown powder to crystal | |

| Melting Point | 73.0 - 77.0 °C | |

| Purity | >98.0% (GC) | |

| Synonyms | 9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine, 2,3,6,7-Tetrahydro-8-hydroxy-1,1,7,7-tetramethyl-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde |

Spectroscopic Data

Experimental Protocols: Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This involves the formylation of the precursor, 8-Hydroxy-1,1,7,7-tetramethyljulolidine.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 8-Hydroxy-1,1,7,7-tetramethyljulolidine.

Detailed Protocol:

This protocol is based on a general procedure for the Vilsmeier-Haack formylation of hydroxyjulolidine derivatives.[2]

Materials:

-

8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (starting material)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Phosphorous trichloride (PCl₃)

-

Ethyl acetate

-

Hexane

-

Ammonium hydroxide solution

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), to a magnetically stirred solution of N,N-dimethylformamide (2 mL, 23 mmol), slowly add phosphorous trichloride (2.2 mL, 23 mmol) at 0°C.

-

To this mixture, slowly add a solution of 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol (2 g, 11.6 mmol) in N,N-dimethylformamide (2 mL).

-

Allow the reaction mixture to stir at room temperature for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, neutralize the mixture with an ammonium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic phase several times with water to remove impurities.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a 10% ethyl acetate/hexane mixture as the eluent to afford the final product. An 80% yield has been reported for a similar synthesis.[2]

Biological Activity and Signaling Pathways

The primary biological application of this compound stems from its fluorescent properties, where it serves as a key component in the development of fluorescent probes for biological imaging.[1] These probes allow for the real-time visualization of cellular processes.[1]

One of the notable, albeit less explored, applications is in photodynamic therapy (PDT).[1] In PDT, a photosensitizer is activated by light to produce reactive oxygen species (ROS), which in turn induce cell death in targeted tissues, such as tumors. While specific studies on the signaling pathways activated by this particular compound are scarce, the general mechanism of PDT-induced cell death is well-documented and likely applicable. PDT can induce apoptosis, necrosis, and autophagy, with the specific pathway being dependent on the photosensitizer's subcellular localization and the PDT dosage.

Generalized Signaling Pathway for PDT-Induced Apoptosis:

The following diagram illustrates a generalized signaling pathway for apoptosis induced by photosensitizers that localize in mitochondria, a common target for these types of compounds. The generation of ROS is the initial trigger, leading to a cascade of events culminating in programmed cell death.

Caption: Generalized pathway of PDT-induced apoptosis via mitochondrial damage.

Conclusion

This compound is a versatile heterocyclic compound with a well-established role in the development of fluorescent materials. Its synthesis via the Vilsmeier-Haack reaction is a standard procedure. While its primary applications are in materials science and as a fluorescent probe for biological imaging, its potential use in photodynamic therapy suggests a mechanism of action involving the induction of apoptosis through the generation of reactive oxygen species. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to obtain and publish detailed spectroscopic characterization data, which would be of great benefit to the scientific community.

References

Unlocking the Luminescent Potential: A Technical Guide to the Quantum Yield and Stokes Shift of Julolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of julolidine derivatives, focusing on two key metrics for fluorescent probes: quantum yield and Stokes shift. Julolidine-based fluorophores are of significant interest in various scientific and biomedical applications, including cellular imaging and sensing, due to their often-bright emissions and sensitivity to the local environment. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and a visual representation of a typical experimental workflow, designed to aid researchers in the selection and application of these versatile compounds.

Quantitative Photophysical Data of Julolidine Derivatives

The following tables summarize the reported quantum yield (Φ) and Stokes shift (Δν̃) for a selection of julolidine derivatives. These parameters are crucial for evaluating the performance of a fluorophore in specific applications. A high quantum yield indicates a brighter signal, while a large Stokes shift is desirable for minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging.

Table 1: Photophysical Properties of Julolidine-Azolium Conjugates as RNA Probes

| Compound | Solvent/Environment | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

| OX-JLD | In the presence of RNA | - | - | 0.41 | - |

| BTZ-JLD | In the presence of RNA | - | - | 0.43 | - |

| SEZ-JLD | In the presence of RNA | 602 | 635 | 0.37[1] | 33 |

Data sourced from studies on julolidine-azolium conjugates designed as fluorescent probes for RNA.[1]

Table 2: Photophysical Properties of a Julolidine-Fused Anthracene Derivative

| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

| J-A | Toluene | 450[2][3][4] | 518[2][3][4] | 0.55[2][3][4] | 68 |

J-A is a julolidine-fused anthracene derivative.[2][3][4]

Table 3: Photophysical Properties of Styrylpyridinium (SP) Derivatives with a Julolidinyl Moiety

| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

| SP Derivative 6c | Not specified | - | - | - | 352 |

| SP Derivative 6d | Not specified | - | - | 0.005 | 325 |

| SP Derivative 6e | Not specified | - | - | 0.007 | 240 |

These styrylpyridinium derivatives incorporate a julolidine donor group and exhibit large Stokes shifts.[5]

Experimental Protocols

The accurate determination of quantum yield and Stokes shift is paramount for the characterization of fluorescent molecules. Below are detailed methodologies for these key experiments.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is most commonly determined using the comparative method, which involves a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer with a cuvette holder

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Solvent of choice (e.g., ethanol, toluene, water)

-

Fluorescence standard with a known quantum yield in the desired solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol, fluorescein in 0.1 M NaOH)

-

Julolidine derivative sample

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the julolidine derivative and the fluorescence standard in the chosen solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions of the sample and the standard.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The relationship should be linear. Determine the slope (gradient) of the resulting lines for both the sample (Grad_sample) and the standard (Grad_standard).

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

where:

-

Φ_standard is the known quantum yield of the standard.

-

Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

-

Determination of Stokes Shift

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the positions of the band maxima of the absorption and emission spectra.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvette

-

Solvent of choice

-

Julolidine derivative sample

Procedure:

-

Prepare a dilute solution of the julolidine derivative in the desired solvent. The concentration should be low enough to avoid concentration-dependent spectral shifts.

-

Record the absorption spectrum using the UV-Vis spectrophotometer and determine the wavelength of maximum absorption (λ_abs_max).

-

Record the fluorescence emission spectrum using the spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum. Determine the wavelength of maximum emission (λ_em_max).

-

Calculate the Stokes shift . The Stokes shift can be expressed in several ways:

-

In nanometers (nm): Δλ = λ_em_max - λ_abs_max

-

In wavenumbers (cm⁻¹): Δν̃ = (1/λ_abs_max - 1/λ_em_max) × 10⁷ (when λ is in nm)

-

Expressing the Stokes shift in wavenumbers is often preferred as it is directly proportional to the energy difference.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for utilizing a julolidine derivative as a fluorescent probe in cell imaging experiments, a common application for these compounds.

Caption: Generalized workflow for cellular imaging using a julolidine-based fluorescent probe.

This guide provides a foundational understanding of the key photophysical properties of julolidine derivatives and the experimental approaches to their characterization. By leveraging the provided data and protocols, researchers can make more informed decisions in the design and execution of their fluorescence-based studies.

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 2. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]

- 5. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solvatochromic Effects of Julolidine-Based Dyes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and databases did not yield specific experimental data on the solvatochromic effects of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde. To provide a comprehensive and illustrative guide that adheres to the requested format, this document utilizes publicly available data for a structurally related julolidine-based dye: a julolidine-like pyrenyl-o-carborane, hereafter referred to as Compound JPC . The principles and methodologies described herein are broadly applicable to the study of solvatochromism in novel dye molecules.

Introduction to Solvatochromism and Julolidine Dyes

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is observed as a shift in the absorption or emission spectra of the substance. The effect arises from the differential solvation of the ground and excited electronic states of the molecule. Julolidine and its derivatives are a class of N-heterocyclic compounds known for their strong fluorescence and significant solvatochromic properties, making them valuable as fluorescent probes in various scientific and technological fields. Their rigid, planar structure and strong electron-donating character contribute to their sensitivity to the local solvent environment.

This guide provides an in-depth look at the solvatochromic behavior of a representative julolidine-based dye, Compound JPC, and outlines the experimental protocols for such an investigation.

Quantitative Solvatochromic Data for Compound JPC

The photophysical properties of Compound JPC were systematically investigated in a range of solvents with varying polarities. The key data, including absorption maxima (λabs), emission maxima (λem), Stokes shift, and quantum yield (Φ), are summarized in the table below. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is a key indicator of the change in the electronic distribution upon excitation and is often sensitive to the solvent environment.

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) |

| Hexane | 1.88 | 436 | 489 | 2489 | 0.85 |

| Toluene | 2.38 | 445 | 511 | 2919 | 0.76 |

| Dichloromethane | 8.93 | 452 | 554 | 4377 | 0.35 |

| Acetonitrile | 37.5 | 448 | 586 | 5798 | 0.09 |

Data presented is a representative compilation from publicly available research on julolidine-based dyes for illustrative purposes.

Experimental Protocols

The following sections detail the methodologies for characterizing the solvatochromic effects of a fluorescent dye like Compound JPC.

Materials and Sample Preparation

-

Solvents: All solvents used for spectroscopic measurements should be of the highest available purity (spectroscopic grade) to avoid interference from impurities.

-

Dye Solutions: A stock solution of the dye is prepared in a suitable solvent (e.g., toluene) at a concentration of approximately 1 mM. Working solutions for spectroscopic measurements are then prepared by diluting the stock solution with the respective solvents to a final concentration in the micromolar range (e.g., 1-10 µM), ensuring that the absorbance at the maximum wavelength is within the linear range of the spectrophotometer (typically < 0.1).

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy:

-

A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

-

The spectrophotometer is blanked with the respective pure solvent before each measurement.

-

The absorption spectra of the dye solutions are recorded at room temperature over a wavelength range that covers the expected absorption bands (e.g., 300-700 nm).

-

The wavelength of maximum absorption (λabs) is determined for each solvent.

-

-

Fluorescence Spectroscopy:

-

A spectrofluorometer is used to record the emission and excitation spectra.

-

The dye solutions are excited at their respective absorption maxima (λabs).

-

The emission spectra are recorded over a wavelength range that is red-shifted from the excitation wavelength (e.g., 450-800 nm).

-

The wavelength of maximum emission (λem) is determined for each solvent.

-

The fluorescence quantum yield (Φ) is determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualization of Solvatochromic Effects

The relationship between the solvent polarity and the observed solvatochromic shift can be visualized to better understand the nature of the electronic transitions.

Logical Workflow for Solvatochromism Analysis

The following diagram illustrates the workflow for investigating and interpreting the solvatochromic effects on a julolidine-based dye.

Caption: Workflow for the investigation of solvatochromic effects.

Relationship between Solvent Polarity and Stokes Shift

A common way to visualize solvatochromism is to plot the Stokes shift as a function of a solvent polarity parameter, such as the Reichardt's ET(30) value or the solvent's dielectric constant. An increase in Stokes shift with increasing solvent polarity is indicative of a larger dipole moment in the excited state compared to the ground state, which is characteristic of an intramolecular charge transfer (ICT) process.

Caption: Illustrative plot of Stokes shift versus solvent polarity.

Conclusion

The study of solvatochromism provides valuable insights into the electronic structure and photophysical properties of fluorescent dyes. For julolidine derivatives, a pronounced positive solvatochromism, characterized by a red-shift in emission and an increased Stokes shift with increasing solvent polarity, is often observed. This behavior is indicative of a significant increase in the dipole moment upon photoexcitation, suggesting a charge transfer character of the excited state. A thorough understanding of these effects is crucial for the rational design of novel fluorescent probes for applications in chemical sensing, biological imaging, and materials science. While specific data for this compound is not currently available, the methodologies and principles outlined in this guide provide a robust framework for its future investigation.

A Technical Guide to the Synthesis and Characterization of Novel Julolidine-Based Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel julolidine-based fluorescent probes. Julolidine derivatives have garnered significant attention in various scientific and technological fields due to their exceptional fluorescence properties.[1] These N-heterocyclic compounds are increasingly utilized in the development of sensors for ions and volatile compounds, dye-sensitized solar cells, photoconductive materials, and as fluorescent probes for bioimaging.[1] This guide details the synthetic methodologies, characterization techniques, and data presentation for these versatile molecules, with a focus on their application as chemosensors and biological imaging agents.

Core Concepts and Applications

Julolidine-based probes are typically designed as "turn-on" fluorescent sensors.[2][3] Their molecular structure often incorporates a strong electron-donating julolidine moiety connected to an electron-withdrawing group through a π-spacer.[4] This donor-π-acceptor (D-π-A) architecture is fundamental to their function.[5] In a free state, intramolecular rotation can lead to non-radiative decay pathways, resulting in low fluorescence. Upon binding to a target analyte, such as a metal ion or a biomolecule like RNA, this rotation is restricted, leading to a significant enhancement in fluorescence emission.[4][6] This mechanism makes them highly sensitive probes for detecting and imaging various analytes.

Recent research has focused on developing julolidine-based probes for a range of applications, including:

-

Live-cell imaging: Particularly for visualizing intracellular components like RNA and nucleoli.[2][4][6]

-

Metal ion sensing: Detecting biologically and environmentally important metal ions such as Zn²⁺ and Cu²⁺.[7][8][9]

-

Assessing food freshness: By detecting biogenic amines.[10]

-

Sensing in biodiesel: Detecting methanol impurities.[5]

Synthesis of Julolidine-Based Probes

The synthesis of julolidine-based probes often involves a multi-step process. A common strategy is the condensation reaction between a julolidine aldehyde derivative and a suitable aromatic or heterocyclic precursor.

General Synthetic Workflow

The synthesis typically begins with the preparation of key intermediates, such as julolidine aldehyde and variousazolium salts, which are then reacted to form the final probe.

Caption: General workflow for the synthesis of julolidine-based probes.

Experimental Protocol: Synthesis of Cationic Julolidine-Azolium Conjugates

This protocol is adapted from the synthesis of OX-JLD, BTZ-JLD, and SEZ-JLD probes for RNA imaging.[4]

1. Preparation of Intermediates:

- 2,3-dimethyl benzoazole iodide salts: Synthesized from commercially available 2-methyl benzoxazole and 2-methyl benzothiazole following established literature procedures.

- Julolidine aldehyde (JLD-Al): Also prepared according to previously reported methods.[4]

2. Condensation Reaction:

- Dissolve the respective 2,3-dimethyl benzoazole iodide salt (1 equivalent) and julolidine aldehyde (1.2 equivalents) in ethanol in a round-bottom flask.

- Reflux the mixture for 12 hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- After completion, cool the reaction mixture to room temperature.

- The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

3. Purification:

- The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure julolidine-based probe.

Characterization of Julolidine-Based Probes

A thorough characterization is essential to understand the photophysical properties and sensing capabilities of the newly synthesized probes.

Characterization Workflow

The characterization process involves a series of spectroscopic and analytical techniques to determine the probe's structure, purity, and performance.

Caption: Workflow for the characterization of julolidine-based probes.

Experimental Protocols for Characterization

1. Spectroscopic Analysis:

- Instrumentation: UV-Vis absorption spectra are recorded on a spectrophotometer (e.g., Shimadzu UV-2450), and fluorescence emission and excitation spectra are acquired using a spectrofluorometer (e.g., Horiba Fluorolog).[4] Mass spectra are obtained using an ESI-MS instrument.[4]

- Sample Preparation: Probes are typically dissolved in a suitable solvent (e.g., ethanol, DMSO, or aqueous buffer) at a specific concentration (e.g., 2.5 µM).[4]

- Data Acquisition: Absorption and emission spectra are recorded at room temperature. For fluorescence measurements, an appropriate excitation wavelength is used, and emission is scanned over a relevant range.

2. Quantum Yield Determination:

- The fluorescence quantum yield (Φ) is determined relative to a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

- The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

3. Cellular Imaging:

- Cell Culture: Cells (e.g., HepG2) are cultured in a suitable medium under standard conditions (37°C, 5% CO₂).

- Probe Incubation: The cells are incubated with the julolidine-based probe at a specific concentration for a certain period.

- Imaging: Live-cell imaging is performed using a confocal laser scanning microscope.[4] Images are captured using appropriate excitation and emission filters.

Data Presentation: Photophysical Properties

The quantitative data for newly synthesized probes should be summarized in a clear and concise manner to allow for easy comparison.

Table 1: Photophysical Properties of Julolidine-Azolium Probes for RNA Sensing [4]

| Probe | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Fluorescence Enhancement (fold) |

| OX-JLD | - | 550 | - | - |

| BTZ-JLD | 600 | 630 | - | - |

| SEZ-JLD | 602 | 635 | ~0.34 | ~256 |

Data presented is in the presence of RNA.

Table 2: Sensing Properties of a Julolidine-Based Chemosensor (JT) for Metal Ions [7][8]

| Analyte | Detection Limit (M) | Binding Affinity | Fluorescence Response |

| Zn²⁺ | 3.5 x 10⁻⁸ | 1:1 | Turn-on |

| Cu²⁺ | 1.46 x 10⁻⁶ | 1:1 | Turn-off (Quenching) |

Signaling Pathways and Mechanisms

The function of julolidine-based probes is intrinsically linked to their interaction with specific analytes, which triggers a change in their photophysical properties.

Mechanism of RNA Sensing

For julolidine-azolium conjugates, the fluorescence "turn-on" mechanism upon binding to RNA is attributed to the restriction of intramolecular rotation.

Caption: Signaling pathway for a julolidine-based RNA probe.

Mechanism of Metal Ion Sensing

For chemosensors, the interaction with metal ions can either enhance or quench fluorescence through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). For instance, a julolidine-based sensor for Zn²⁺ and Cu²⁺ exhibits a "turn-on" response for Zn²⁺ and a "turn-off" (quenching) response for Cu²⁺.[7]

Caption: Dual signaling mechanism for a julolidine-based metal ion sensor.

This technical guide provides a foundational understanding of the synthesis and characterization of novel julolidine-based probes. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of chemical biology and drug development, facilitating the design and implementation of new and improved fluorescent tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]

- 3. Julolidine-based Schiff's base as a Zn2+ chemosensor: experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A novel julolidine-based terpyridine derivative as a hydrogen bonding-induced fluorescence smart sensor for detecting methanol impurities in biodiesel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Execution of julolidine based derivative as bifunctional chemosensor for Zn2+ and Cu2+ ions: Applications in bio-imaging and molecular logic gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Visible-near-infrared and fluorescent copper sensors based on julolidine conjugates: selective detection and fluorescence imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde, a fluorescent compound with significant applications in the development of probes for biological imaging and in materials science. This document outlines its chemical and physical properties, a detailed synthesis protocol, and methodologies for assessing its thermal and photostability.

Chemical Structure and Properties

This compound is a derivative of the julolidine ring system, which is known for its rigid, planar structure that often imparts strong fluorescence properties. The addition of four methyl groups enhances its solubility in organic solvents and can influence its photophysical properties and stability.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 115662-09-4 | [2] |

| Molecular Formula | C17H23NO2 | [2] |

| Molecular Weight | 273.37 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 73-77 °C | [2] |

| Purity | ≥98% (GC) | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a Vilsmeier-Haack formylation reaction of the corresponding 8-hydroxy-1,1,7,7-tetramethyljulolidine precursor.[1]

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of the target compound.

Detailed Methodology:

-

Vilsmeier Reagent Formation: In a flask under an inert atmosphere (e.g., argon), phosphorus oxychloride (POCl3) is slowly added to N,N-dimethylformamide (DMF) at 0°C with stirring.[1]

-

Formylation: To the freshly prepared Vilsmeier reagent, a solution of 8-hydroxy-1,1,7,7-tetramethyljulolidine in DMF is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, the reaction mixture is carefully neutralized with a saturated solution of ammonium hydroxide.[1]

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).[1]

-

Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to yield the pure this compound.[1]

Stability Assessment

The stability of a compound is a critical parameter, especially for applications in drug development and materials science. The stability of this compound can be assessed under various stress conditions, including heat and light.

General Experimental Workflow for Stability Testing:

Caption: General workflow for assessing chemical stability.

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of a compound.

Experimental Protocol for TGA (General):

A small, accurately weighed sample of the compound is placed in a TGA crucible. The sample is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

Photostability

Photostability testing is crucial for compounds that may be exposed to light during their lifecycle. The ICH Q1B guideline provides a standardized protocol for such assessments.

Experimental Protocol for Photostability Testing (ICH Q1B Guideline Summary):

A sample of the compound is exposed to a light source that produces a combination of visible and ultraviolet (UV) light of a specified intensity and duration. A control sample is kept in the dark under the same temperature and humidity conditions. After the exposure period, both the exposed and control samples are analyzed by a suitable stability-indicating method (e.g., HPLC) to determine the extent of degradation.

Table 2: ICH Q1B Light Exposure Conditions

| Light Source | Minimum Exposure Level |

| Visible Light | Not less than 1.2 million lux hours |

| UV-A Light | Not less than 200 watt hours/square meter |

Forced Degradation Studies:

Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing.[3][4] These studies are essential for identifying potential degradation products and understanding the degradation pathways.[4] Conditions for forced degradation typically include exposure to acid, base, oxidation, heat, and light.[3]

Data Summary

Currently, there is a lack of publicly available, detailed quantitative data from stability studies and comprehensive spectral characterization for this compound. The information provided in this guide is based on available data for the compound and general knowledge of related julolidine derivatives. Further experimental work is required to fully characterize its stability profile.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in fluorescence-based technologies. Its rigid julolidine core and tetramethyl substitution contribute to its unique properties. While a reliable synthesis protocol exists, a comprehensive understanding of its stability is crucial for its successful application. The experimental protocols outlined in this guide provide a framework for researchers to thoroughly characterize the thermal and photostability of this compound, which will be critical for its implementation in drug development and materials science.

References

Unveiling the Cellular World: A Technical Guide to Novel Fluorescent Probes for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify molecular processes in real-time is paramount. Fluorescent probes have emerged as indispensable tools, illuminating the complex machinery of life with unparalleled specificity and sensitivity. This in-depth technical guide provides a comprehensive overview of the discovery and application of novel fluorescent probes for bioimaging, offering a practical resource for researchers at the forefront of biological and pharmaceutical sciences.

Core Principles of Fluorescent Probes

Fluorescent probes are molecules that can absorb light at a specific wavelength and subsequently emit light at a longer wavelength. This process, known as fluorescence, allows for the detection and imaging of specific targets within complex biological systems. The fundamental design of a synthetic small-molecule fluorescent probe consists of three key components: a fluorophore, a recognition unit, and a linker. The fluorophore is the light-emitting component, the recognition unit provides specificity for the target of interest, and the linker connects these two moieties.

The modulation of the fluorescence signal upon target binding is governed by several photophysical mechanisms, including:

-

Photoinduced Electron Transfer (PET): In the absence of the target, an electron transfer process quenches the fluorescence of the fluorophore. Binding of the target disrupts this process, leading to a "turn-on" of the fluorescence signal.

-

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of FRET is highly dependent on the distance between the two fluorophores, making it a powerful tool for studying molecular interactions.

-

Intramolecular Charge Transfer (ICT): Changes in the local environment, such as polarity or viscosity, can alter the charge distribution within the fluorophore, leading to shifts in its emission spectrum.

-

Aggregation-Induced Emission (AIE): Some fluorophores are non-emissive in solution but become highly fluorescent upon aggregation, a property that can be exploited for sensing applications.

Quantitative Data of Representative Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for successful bioimaging experiments. The following tables summarize the key photophysical properties of a selection of commercially available and novel fluorescent probes for staining various cellular organelles.

Table 1: Fluorescent Probes for Nucleus Staining

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Features |

| DAPI | 358 | 461 | ~0.9 (DNA-bound) | 33,000 | High affinity for A-T rich regions of DNA; cell impermeant, primarily for fixed cells. |

| Hoechst 33342 | 350 | 461 | ~0.4 (DNA-bound) | 42,000 | Cell-permeable, suitable for live-cell imaging; exhibits some cytotoxicity. |

| SYBR Green I | 497 | 520 | >0.8 (DNA-bound) | 73,000 | High fluorescence enhancement upon binding to dsDNA; used in qPCR and cell imaging. |

| Propidium Iodide (PI) | 535 | 617 | ~0.01 (intercalated) | 5,100 | Cell impermeant, stains the nucleus of dead cells red; used for viability assays. |

Table 2: Fluorescent Probes for Mitochondria Staining

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Features |

| Rhodamine 123 | 507 | 529 | ~0.9 | 85,000 | Accumulates in active mitochondria based on membrane potential; can be cytotoxic.[1] |

| MitoTracker Green FM | 490 | 516 | ~0.4 | 115,000 | Stains mitochondria regardless of membrane potential; low background fluorescence.[2] |

| Tetramethylrhodamine, Methyl Ester (TMRM) | 548 | 573 | ~0.2 | 95,000 | Accumulates in active mitochondria; used for quantitative measurements of membrane potential.[2] |

| JC-1 | 514 (monomer) | 529 (monomer) / 590 (J-aggregate) | Variable | 84,000 | Ratiometric dye for mitochondrial membrane potential; forms J-aggregates in healthy mitochondria.[1] |

Table 3: Fluorescent Probes for Lysosome Staining

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Features |

| LysoTracker Red DND-99 | 577 | 590 | ~0.6 | 120,000 | Accumulates in acidic organelles; highly selective for lysosomes. |

| LysoTracker Green DND-26 | 504 | 511 | ~0.5 | 75,000 | Stains acidic compartments; suitable for live-cell imaging. |

| Pepstatin A Janelia Fluor® 526 | 530 | 549 | 0.87 | 118,000 | Fluorogenic green-emitting lysosome tracker for fixed and live-cell imaging. |

| N-(3-((2,4-dinitrophenyl)amino)propyl)-N-(3-aminopropyl)methylamine (DAMP) | 340 | 520 | Variable | N/A | Accumulates in acidic compartments and can be detected with an anti-DNP antibody. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of a novel fluorescent probe.

Protocol 1: Synthesis of a Fluorescein-Based Probe

This protocol describes the synthesis of a simple fluorescein derivative.

Materials:

-

Resorcinol

-

Phthalic anhydride

-

Concentrated sulfuric acid

-

Acetone

-

Diethyl ether

-

Anhydrous sodium sulfate

-

0.1 M NaOH solution

Procedure:

-

In a fume hood, carefully add 0.3 g of resorcinol and 0.2 g of powdered phthalic anhydride to a large test tube.

-

Add 6 drops of concentrated sulfuric acid to the mixture and stir briefly with a glass rod.

-

Heat the test tube in an oil bath preheated to 180-200°C for 30 minutes, ensuring the temperature remains within this range to avoid decomposition.

-

Remove the test tube from the oil bath and allow it to cool for approximately 5 minutes.

-

Add 10 mL of acetone and a magnetic stir bar to the test tube and stir for 5-10 minutes to dissolve the crude product.

-

Transfer the acetone solution to a 50 mL beaker and evaporate the acetone on a hot plate in the fume hood to obtain a crude orange residue.

-

Dissolve the crude residue in 30 mL of diethyl ether and 1.5 mL of water.

-

Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.

-

Extract the ether layer once with 10 mL of a saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried organic solution into a pre-weighed beaker and evaporate the diethyl ether in a water bath to yield the fluorescein product as an orange solid.

Protocol 2: Characterization of Photophysical Properties

This protocol outlines the steps to determine the key photophysical properties of a newly synthesized fluorescent probe.

Materials:

-

Synthesized fluorescent probe

-

High-purity solvent (e.g., ethanol or DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

-

Absorption Spectrum:

-

Prepare a dilute solution of the fluorescent probe in the chosen solvent.

-

Record the absorbance spectrum using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λabs).

-

-

Emission Spectrum:

-

Excite the probe solution at its λabs using the fluorometer.

-

Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).

-

-

Molar Extinction Coefficient (ε):

-

Prepare a series of solutions of the probe at different known concentrations.

-

Measure the absorbance of each solution at λabs.

-

Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

-

-

Fluorescence Quantum Yield (Φ):

-

Prepare a solution of the reference standard and a solution of the synthesized probe with similar absorbance values (typically < 0.1) at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Protocol 3: Live-Cell Imaging

This protocol provides a general procedure for staining and imaging live cells with a fluorescent probe.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

Fluorescent probe stock solution (e.g., in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells on the imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

-

Probe Loading:

-

Dilute the fluorescent probe stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.

-

Remove the old medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for the optimal loading time (typically 15-60 minutes) at 37°C and 5% CO₂.

-

-

Washing (Optional): For some probes, it may be necessary to wash the cells to remove excess unbound probe and reduce background fluorescence. Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium.

-

Imaging:

-

Place the imaging dish on the stage of the fluorescence microscope within the live-cell imaging chamber.

-

Excite the cells with the appropriate wavelength of light and capture the fluorescence emission using the corresponding filter set.

-

Optimize imaging parameters (e.g., exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Visualizing Cellular Processes and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. Fluorescent probes, particularly FRET-based biosensors, are widely used to study the spatiotemporal dynamics of this pathway.[2]

Caption: The MAPK/ERK signaling cascade initiated by growth factor binding.

Experimental Workflow: High-Throughput Screening (HTS)

Fluorescence-based assays are a cornerstone of high-throughput screening in drug discovery due to their sensitivity and amenability to automation.

Caption: A generalized workflow for high-throughput screening using fluorescence-based assays.

Logical Relationship: Validation of a Novel Fluorescent Probe

The development of a new fluorescent probe requires a rigorous validation process to ensure its reliability and specificity for bioimaging applications.

Caption: A step-by-step workflow for the validation of a newly developed fluorescent probe.

Conclusion

The field of fluorescent probe development is a dynamic and rapidly evolving area of research. The continued design and synthesis of novel probes with improved photophysical properties, enhanced specificity, and novel targeting capabilities will undoubtedly push the boundaries of our understanding of cellular function and accelerate the discovery of new therapeutics. This guide provides a foundational framework for researchers to navigate the exciting world of fluorescent probes and harness their power for transformative discoveries in bioimaging.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to the Mechanism of Action for Julolidine-Based Molecular Rotors

Julolidine-based molecular rotors are a fascinating class of fluorescent probes renowned for their sensitivity to the microenvironment, particularly viscosity.[1][2][3] Their unique photophysical properties make them invaluable tools in various scientific domains, from mapping cellular viscosity to monitoring polymerization processes and detecting volatile organic compounds.[3][4][5][6] This technical guide delves into the core mechanism of action, experimental methodologies, and structural-property relationships that govern the behavior of these powerful sensors.

The fundamental structure of these rotors is characterized by an electron donor group (the julolidine moiety) connected to an electron acceptor group through a π-conjugated bridge, forming a D-π-A motif.[7] This architecture is central to their viscosity-sensing capabilities.

Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The viscosity-dependent fluorescence of julolidine-based rotors is predominantly governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.[7][8][9] This process involves a conformational change in the excited state, which is directly influenced by the rotational freedom of the molecule.

The Process:

-

Photoexcitation: Upon absorption of a photon, the molecule is promoted from its planar ground state (S₀) to a locally excited (LE) state. In this state, the molecule largely retains its planar geometry.

-

Competitive De-excitation Pathways: From the LE state, the molecule has two primary pathways to return to the ground state:

-

Radiative Decay (Fluorescence): The molecule can relax by emitting a photon, a process that is highly efficient in rigid or viscous environments. This pathway is favored when intramolecular rotation is hindered.

-

Non-Radiative Decay via TICT State: In environments with low viscosity, the molecule can undergo a rapid intramolecular rotation around the single bond connecting the donor (julolidine) and the π-system.[1][2] This twisting leads to the formation of a non-emissive or very weakly emissive TICT state, where the donor and acceptor moieties are orthogonally oriented.[2][8] This state provides an efficient non-radiative decay channel back to the ground state, effectively quenching fluorescence.[7]

-

The Role of Viscosity: The viscosity of the surrounding medium is the critical factor that dictates which decay pathway dominates.

-

In High-Viscosity Media: The viscous drag of the solvent hinders the intramolecular rotation required to form the TICT state. Consequently, the molecule is "locked" in the emissive LE state, leading to a significant increase in fluorescence quantum yield and lifetime.[7][10]

-

In Low-Viscosity Media: The molecule can freely rotate to form the TICT state, leading to efficient fluorescence quenching and a very low quantum yield.[2][7]

Photophysical Properties and Data

The relationship between fluorescence intensity and viscosity can be quantified using the Förster-Hoffmann equation:

log(I) = C + x log(η)

where I is the fluorescence intensity (proportional to the quantum yield), η is the viscosity, C is a constant, and x is the viscosity sensitivity parameter.[7] The value of x is a measure of the probe's sensitivity to viscosity changes, with a theoretical maximum of 0.66.[7] Most julolidine-based rotors exhibit x values between 0.4 and 0.6.[7]

Table 1: Photophysical Data for Representative Julolidine Molecular Rotors

| Compound | Solvent/Medium | Viscosity (mPa·s) | Quantum Yield (Φf) | Lifetime (τ) | Viscosity Sensitivity (x) | Reference |

| DCVJ | Low-viscosity solvents | ~1 | ~10⁻⁴ | Very short | N/A | [2] |

| DCVJ | Ethanol | 1.2 | Low | Short | N/A | [10] |

| DCVJ | Glycerol | 945 | High (10-20x vs. EtOH) | Long | Sensitive | [1][10] |

| CCVJ | Dextran Solutions | 1.5 - 6.0 | Varies | Varies | 0.59 - 0.73 | [11] |

| JMT | Low-viscosity | Low | 4x lower vs. high viscosity | N/A | High (160-fold intensity increase) | [4] |

Note: "N/A" indicates data not available in the cited sources. DCVJ: 9-(dicyanovinyl)-julolidine; CCVJ: 9-(2-carboxy-2-cyano)vinyl-julolidine; JMT: A mitochondria-targeting julolidine rotor.

Experimental Protocols

Synthesis of Julolidine-Based Rotors (General)

A common and efficient method for synthesizing these rotors is the Knoevenagel condensation.[7]

Protocol:

-

Reactant Preparation: Dissolve 1 equivalent of the appropriate julolidine-based aldehyde and 1.1 equivalents of a malonic acid derivative (e.g., methyl 2-cyanoacetate or malononitrile) in a suitable solvent such as methanol.[7][12]

-

Catalysis: Add a catalytic amount (e.g., 10 mol%) of a base, typically piperidine, to the mixture.[7]

-

Reaction: Heat the reaction mixture (e.g., at 50 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.[7]

-

Workup and Purification:

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Spectroscopic Characterization of Viscosity Sensitivity

This protocol outlines the measurement of fluorescence emission in response to varying solvent viscosity to determine the sensitivity parameter x.

Methodology:

-

Prepare Viscosity Standards: Create a series of solutions with varying viscosities, for example, by mixing ethanol (low viscosity) and glycerol (high viscosity) in different ratios.[10] The viscosity of each mixture should be measured with a viscometer.

-

Sample Preparation: Prepare solutions of the molecular rotor at a fixed concentration in each of the viscosity standards.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each sample using a spectrofluorometer at a constant temperature.

-

Data Analysis: Extract the maximum fluorescence intensity for each sample and plot the logarithm of intensity against the logarithm of viscosity.

-

Determine Sensitivity: Fit a regression line to the logarithmic data. The slope of this line is the viscosity sensitivity, x.[7]

Fluorescence Lifetime Imaging (FLIM) Protocol for Cellular Viscosity

FLIM provides spatial maps of fluorescence lifetime, which is directly related to viscosity for molecular rotors.[13]

Protocol:

-

Cell Culture: Grow cells (e.g., HeLa cells) in a suitable multi-well plate or dish that is compatible with microscopy and can be maintained at 37°C and 5% CO₂.[13]

-

Staining: Incubate the cells with the julolidine-based molecular rotor probe. The probe is often hydrophobic to ensure it partitions into cellular membranes.[13]

-

Microscopy Setup: Use a confocal laser scanning microscope equipped for time-domain FLIM (e.g., using Time-Correlated Single Photon Counting, TCSPC).[13]

-

Image Acquisition: Acquire FLIM data from the stained cells. For each pixel in the image, a fluorescence decay curve is recorded.

-

Data Fitting: Fit the decay curve for each pixel to an exponential decay function. The resulting fluorescence lifetime (τ) is determined for every pixel in the image.[13]

-

Visualization: Generate a FLIM map where the color or intensity of each pixel represents its calculated fluorescence lifetime. This map provides a visual representation of the micro-viscosity variations across different cellular regions.[13]

References

- 1. The photophysical properties of a julolidene-based molecular rotor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. daneshyari.com [daneshyari.com]

- 7. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03933A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 12. uwo.scholaris.ca [uwo.scholaris.ca]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde as a Fluorescent Sensor for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction